Cy5-PEG5-amine (hydrochloride) Cy5-PEG5-amine (hydrochloride)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16665510
InChI: InChI=1S/C44H64N4O6.2ClH/c1-43(2)36-16-11-13-18-38(36)47(5)40(43)20-8-6-9-21-41-44(3,4)37-17-12-14-19-39(37)48(41)25-15-7-10-22-42(49)46-24-27-51-29-31-53-33-35-54-34-32-52-30-28-50-26-23-45;;/h6,8-9,11-14,16-21H,7,10,15,22-35,45H2,1-5H3;2*1H
SMILES:
Molecular Formula: C44H66Cl2N4O6
Molecular Weight: 817.9 g/mol

Cy5-PEG5-amine (hydrochloride)

CAS No.:

Cat. No.: VC16665510

Molecular Formula: C44H66Cl2N4O6

Molecular Weight: 817.9 g/mol

* For research use only. Not for human or veterinary use.

Cy5-PEG5-amine (hydrochloride) -

Specification

Molecular Formula C44H66Cl2N4O6
Molecular Weight 817.9 g/mol
IUPAC Name N-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;chloride;hydrochloride
Standard InChI InChI=1S/C44H64N4O6.2ClH/c1-43(2)36-16-11-13-18-38(36)47(5)40(43)20-8-6-9-21-41-44(3,4)37-17-12-14-19-39(37)48(41)25-15-7-10-22-42(49)46-24-27-51-29-31-53-33-35-54-34-32-52-30-28-50-26-23-45;;/h6,8-9,11-14,16-21H,7,10,15,22-35,45H2,1-5H3;2*1H
Standard InChI Key MQNJWJLJPFPLFP-UHFFFAOYSA-N
Isomeric SMILES CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCN)(C)C)C)C.Cl.[Cl-]
Canonical SMILES CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCN)(C)C)C)C.Cl.[Cl-]

Introduction

Structural Characteristics of Cy5-PEG5-Amine (Hydrochloride)

Molecular Architecture

Cy5-PEG5-amine (hydrochloride) consists of three primary components:

  • Cyanine5 (Cy5) dye: A polymethine fluorophore with a π\pi-conjugated system responsible for its near-infrared fluorescence . The dye core contains two indole rings connected by a methine bridge, substituted with methyl groups to enhance photostability .

  • PEG5 spacer: A pentameric polyethylene glycol chain ((OCH2CH2)5-\text{(OCH}_2\text{CH}_2)_5-) that bridges the Cy5 dye and the amine group. This spacer reduces aggregation and improves solubility in aqueous media .

  • Primary amine group: A terminal NH3+Cl- \text{NH}_3^+ \text{Cl}^- moiety that enables conjugation to carboxylic acids, NHS esters, and carbonyl groups .

The hydrochloride salt form ensures stability during storage and enhances reactivity in polar solvents .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC44H66Cl2N4O6\text{C}_{44}\text{H}_{66}\text{Cl}_2\text{N}_4\text{O}_6
Molecular Weight817.9 g/mol
PEG Chain Length5 ethylene oxide units
Charge+1 (amine), -1 (Cl^-)

Spectroscopic Profile

The compound exhibits distinct absorption and emission characteristics due to the Cy5 chromophore:

  • Excitation Maximum: 646–649 nm (varies with solvent polarity)

  • Emission Maximum: 662–667 nm

  • Molar Extinction Coefficient: ~250,000 M1^{-1}cm1^{-1} (typical for Cy5 derivatives)

The Stokes shift of 16–21 nm minimizes self-quenching and enables multiplexing with other fluorophores.

Synthesis and Purification Strategies

Synthetic Route

The synthesis involves three sequential reactions :

  • Cy5 Activation: Cy5-NHS ester is prepared by reacting Cy5 carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent.

  • PEG-Amine Conjugation: The NHS-activated Cy5 reacts with the terminal amine of PEG5-amine in anhydrous dimethyl sulfoxide (DMSO) under nitrogen atmosphere.

  • Salt Formation: The product is treated with hydrochloric acid to form the hydrochloride salt, enhancing crystallinity.

Table 2: Critical Reaction Parameters

ParameterOptimal ValueSource
Reaction Temperature25°C (room temperature)
Reaction Time4–6 hours
Purification MethodSize-exclusion chromatography
Final Purity≥96%

Purification Challenges

Recent studies highlight two key challenges in large-scale synthesis :

  • Hydrolytic Degradation: The Cy5-phosphoramidite intermediate undergoes hydrolysis during prolonged storage, forming Cy5-cyanoethylphosphonate (25–30% yield loss) .

  • Byproduct Formation: Trace amounts of NN-1 sequences (oligonucleotides missing terminal bases) persist even after HPLC purification, requiring iterative powderization for removal .

Physicochemical Properties and Stability

Solubility Profile

SolventSolubility (mg/mL)Source
Dimethyl Sulfoxide (DMSO)>50
Water<5 (improves with PEG spacer)
Dichloromethane (DCM)20–30

The PEG spacer increases aqueous solubility by 3–5× compared to non-PEGylated Cy5 derivatives.

Thermal Stability

  • Storage Temperature: -20°C (long-term), 4°C (short-term)

  • Decomposition Onset: 85°C (TGA data)

  • Lyophilization Stability: Retains >90% activity after 5 freeze-thaw cycles

Reactivity and Bioconjugation Applications

Amine Reactivity

The terminal amine (-NH3+\text{-NH}_3^+) participates in three primary reactions :

  • Carbodiimide-Mediated Coupling: Forms amide bonds with carboxylic acids using EDC/NHS chemistry.

  • Schiff Base Formation: Reacts with aldehydes/ketones under mildly acidic conditions (pH 6.5–7.5).

  • Michael Addition: Conjugates to maleimide-activated proteins at pH 7.0–7.5.

Table 3: Conjugation Efficiency by Target Group

Target GroupReaction YieldTimeSource
Carboxylic Acid85–90%2 hours
NHS Ester95%30 minutes
Aldehyde70–75%4 hours

Biomedical Applications

  • Flow Cytometry: Labels antibodies for cell surface receptor detection (detection limit: 103^3 cells/mL).

  • FRET Studies: Serves as an acceptor dye in Förster resonance energy transfer pairs (distance range: 4–6 nm) .

  • In Vivo Imaging: Enables tumor margin delineation in mouse models (signal-to-noise ratio: 8:1 at 24 h post-injection).

Recent Advances and Optimization

Stability Enhancements

The 2022 ACS Omega study demonstrated four critical improvements :

  • Reduced Hydrolysis: Implementing reaction times ≤48 hours decreases Cy5 degradation from 40% to <10% .

  • Purification Protocols: Combining size-exclusion chromatography with iterative powderization increases final purity from 85% to 95% .

  • Storage Conditions: Lyophilized formulations in argon atmosphere maintain stability for 12 months (-20°C) .

Limitations and Future Directions

Current challenges include:

  • Batch Variability: 5–10% yield fluctuations due to phosphoramidite hydrolysis during DNA synthesizer storage .

  • Aqueous Limitations: Requires DMSO co-solvent for biological applications, which may affect protein activity.

Ongoing research focuses on PEG spacer elongation (PEG7–PEG12) to enhance water solubility without compromising reaction kinetics.

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